![molecular formula C19H18O3 B1668733 3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one CAS No. 854005-84-8](/img/structure/B1668733.png)
3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCG-120304 is an inhibitor of TonB function.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Catalytic Applications
- A study by (Anjan Kumar et al., 2022) describes the novel synthesis of chromen-4-one derivatives using biogenic ZnO nanoparticles, which were characterized and evaluated for antioxidant activity and as corrosion inhibitors.
Antibacterial Properties
- Research conducted by (Behrami & Dobroshi, 2019) focuses on the synthesis of 4-hydroxy-chromen-2-one derivatives and their antibacterial activity against various strains, including Staphylococcus aureus and E. coli.
Crystal Structure and Physico-chemical Properties
- A study by (Elenkova et al., 2014) examines the crystal structure and physico-chemical properties of a specific 4-hydroxy-2H-chromen-2-one compound, including its sensitivity to solvent polarity and hydrogen bonding.
Environmentally Benign Synthesis Approaches
- (Pandit et al., 2016) describe an environmentally benign protocol for synthesizing chromene derivatives, highlighting their application in medicinal chemistry.
Antimicrobial and Analgesic Activity
- Research by (Rajesha et al., 2011) explores the synthesis of chromen-2-one derivatives and their subsequent evaluation for antibacterial and analgesic activities.
Chemo-sensor Applications
- A study by (Jo et al., 2014) details the synthesis of a chemo-sensor based on chromen-2-one for detecting Cu2+ and CN− in aqueous solutions.
Eigenschaften
CAS-Nummer |
854005-84-8 |
|---|---|
Produktname |
3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one |
Molekularformel |
C19H18O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-hydroxy-6-methyl-2-(4-propan-2-ylphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O3/c1-11(2)13-5-7-14(8-6-13)19-18(21)17(20)15-10-12(3)4-9-16(15)22-19/h4-11,21H,1-3H3 |
InChI-Schlüssel |
PQBNFWAEWSZZOB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCG-120304; CCG 120304; CCG120304; TonB-IN-120304; ST076528; ST-076528; ST 076528; TonB-inhibitor-120304; TonB inhibitor 120304; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1668651.png)
![2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid](/img/structure/B1668652.png)
![N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B1668653.png)
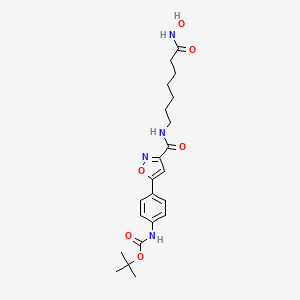
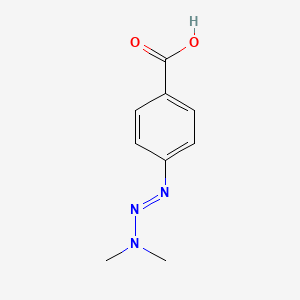
![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)
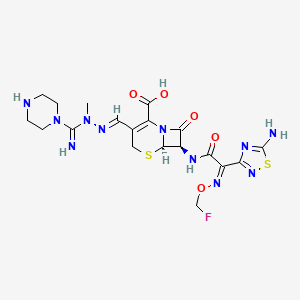
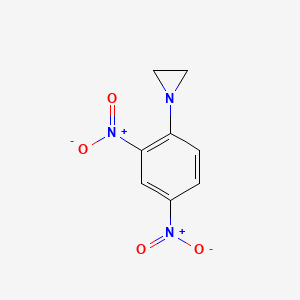
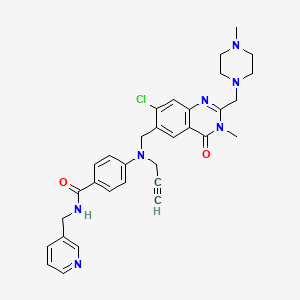
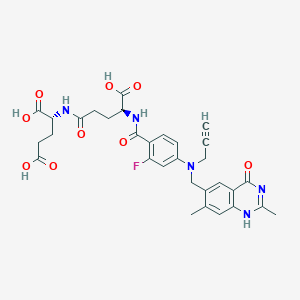
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
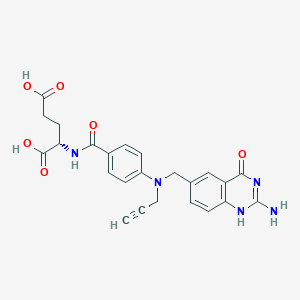
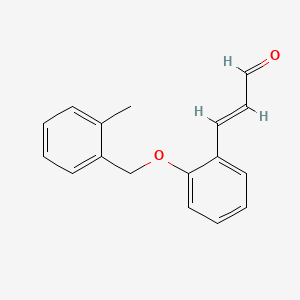
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)